Technical Guide: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride
Technical Guide: 2-Amino-1-(2-methoxyphenyl)ethanone Hydrochloride
This technical guide details the properties, synthesis, and critical handling requirements of 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride (also known as 2-Amino-2'-methoxyacetophenone HCl).
Chemical Class:
Executive Summary
2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride is a high-value synthetic intermediate used primarily in the construction of nitrogenous heterocycles, including indoles, quinolines, and benzodiazepines. Unlike its para-substituted analogs, the ortho-methoxy group introduces specific steric and electronic effects that influence cyclization kinetics.
Critical Insight: The free base of this compound is thermodynamically unstable. It undergoes rapid self-condensation to form 2,5-dihydropyrazines, eventually oxidizing to pyrazines. Consequently, this compound must be maintained as the hydrochloride salt until the exact moment of cyclization in a controlled reaction matrix.
Part 1: Physicochemical Profile
The following data characterizes the commercially available hydrochloride salt.
| Property | Specification |
| IUPAC Name | 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride |
| Common Synonyms | 2-Amino-2'-methoxyacetophenone HCl; o-Anisyl aminomethyl ketone HCl |
| CAS Number | 34589-97-4 |
| Molecular Formula | C |
| Molecular Weight | 201.65 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~165°C (Decomposes) [1] |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar organics (Hexane, Et |
| pKa (Conj. Acid) | ~7.5 (Estimated for the ammonium group) |
| Storage | Desiccate at -20°C; Hygroscopic; Light Sensitive |
Part 2: Synthetic Methodology (The Delépine Route)
While the Gabriel synthesis is a theoretical option, the Delépine Reaction is the industry standard for synthesizing this compound. It avoids the risk of poly-alkylation associated with direct amination and prevents the hydrolysis of the methoxy ether.
Reaction Logic
-
Bromination: 2'-Methoxyacetophenone is brominated at the alpha position.
-
Quaternization: The alkyl bromide reacts with Hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt.
-
Acidolysis: The salt is cleaved using ethanolic HCl to release the primary amine hydrochloride.[3]
Visualization: Synthetic Workflow
Figure 1: The Delépine synthetic pathway ensures primary amine selectivity via the hexaminium salt intermediate.
Validated Protocol
Precursor: 2-Bromo-1-(2-methoxyphenyl)ethanone (CAS: 31949-21-0).
Step 1: Formation of the Hexaminium Salt
-
Dissolve 10 mmol of the bromo-ketone in 20 mL of Chloroform (CHCl
). -
Add 11 mmol (1.1 eq) of Hexamethylenetetramine (HMTA) in one portion.
-
Observation Point: A white precipitate (the quaternary salt) should begin to form within 30 minutes.
-
Stir at room temperature for 12–18 hours to ensure completion.
-
Filter the solid. Wash with cold CHCl
to remove unreacted starting material. -
Dry the solid under vacuum. This intermediate is stable and can be stored.
Step 2: Hydrolysis to the Amine Hydrochloride
-
Suspend the dried hexaminium salt in Ethanol (10 mL/g).
-
Add concentrated HCl (3–4 equivalents) dropwise.
-
Heat to reflux (approx. 78°C) for 2–4 hours.
-
TLC Check: Monitor the disappearance of the salt. The mixture will become clear, then potentially cloudy as NH
Cl precipitates. -
Cool to 0°C. Filter off the inorganic NH
Cl byproduct. -
Concentrate the filtrate. Recrystallize the residue from MeOH/Et
O to obtain the pure 2-Amino-1-(2-methoxyphenyl)ethanone HCl .
Part 3: Critical Reactivity & Stability Mechanisms
The most common failure mode when working with this compound is the inadvertent generation of the free base in a non-trapping environment.
The Dimerization Trap
In neutral or basic media (pH > 7), the
Visualization: Degradation Pathway
Figure 2: Stability logic illustrating the necessity of in-situ neutralization in the presence of a reaction partner.
Handling Guidelines
-
pH Control: Never neutralize the salt during workup unless the amine is immediately reacting with an electrophile.
-
Solvent Choice: Avoid aldehydic solvents (unless doing reductive amination) to prevent Schiff base formation.
-
Analytics: In NMR (DMSO-d
), the methylene protons ( ) typically appear as a singlet or broad chemically equivalent set around 4.3–4.5 ppm. The disappearance of this peak and the appearance of aromatic signals distinct from the starting material indicates pyrazine formation.
Part 4: Applications in Drug Design
The ortho-methoxy substituent is a strategic handle in medicinal chemistry.[4]
-
Indole Synthesis (Modified Bischler): Reaction with excess aniline derivatives under Lewis Acid catalysis can yield 2-(2-methoxyphenyl)indoles. The ortho-methoxy group can later be demethylated (BBr
) to yield a phenol for further functionalization. -
Benzodiazepine Scaffolds: This compound serves as a key building block for 1,4-benzodiazepines. The amino ketone reacts with 2-aminobenzoyl chlorides (or isatoic anhydrides) followed by cyclodehydration.
-
Quinoline Derivatives: Via the Friedländer synthesis, reacting this aminoketone with o-aminoaldehydes yields 2,3-substituted quinolines, which are privileged structures in antimalarial and kinase inhibitor research.
References
-
ECHEMI. (2024).[1] 2-Amino-2'-methoxyacetophenone Hydrochloride Datasheet. Retrieved from
-
PubChem. (n.d.).[1] Compound Summary: 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride.[5] National Library of Medicine.[1] Retrieved from
-
Organic Chemistry Portal. (n.d.). Delépine Reaction: Mechanism and Protocols. Retrieved from
-
ChemicalBook. (2024). Product Properties: 2-Amino-1-(2-methoxyphenyl)ethanone hydrochloride.[5] Retrieved from
Sources
- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. echemi.com [echemi.com]
